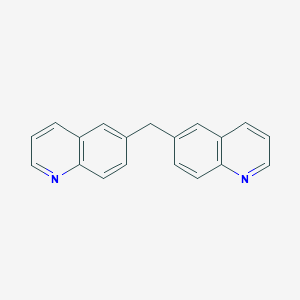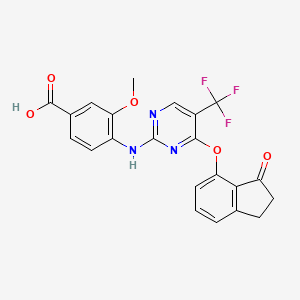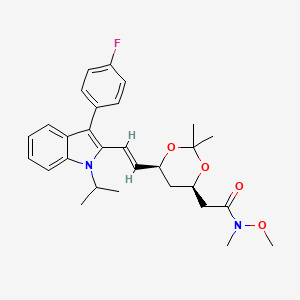
Di(quinolin-6-yl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(quinolin-6-yl)methane is an organic compound that features two quinoline rings connected by a methylene bridge Quinoline is a nitrogen-containing heterocyclic aromatic compound, which is known for its wide range of biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di(quinolin-6-yl)methane typically involves the condensation of quinoline derivatives. One common method is the reaction of 6-chloroquinoline with formaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by a methylene group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Di(quinolin-6-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline rings to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Di(quinolin-6-yl)methane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the development of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of di(quinolin-6-yl)methane and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with signaling pathways, such as the MAP kinase pathway, to exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, which shares the quinoline ring structure.
Di(quinolin-2-yl)methane: A similar compound with the methylene bridge at the 2-position of the quinoline rings.
Di(quinolin-8-yl)methane: Another similar compound with the methylene bridge at the 8-position of the quinoline rings.
Uniqueness
Di(quinolin-6-yl)methane is unique due to the specific positioning of the methylene bridge at the 6-position of the quinoline rings. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other diquinoline derivatives. Additionally, the specific arrangement of the quinoline rings can affect the compound’s interaction with biological targets, potentially leading to unique biological activities.
Propiedades
Fórmula molecular |
C19H14N2 |
|---|---|
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
6-(quinolin-6-ylmethyl)quinoline |
InChI |
InChI=1S/C19H14N2/c1-3-16-12-14(5-7-18(16)20-9-1)11-15-6-8-19-17(13-15)4-2-10-21-19/h1-10,12-13H,11H2 |
Clave InChI |
QJHBOTXTQREYQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)CC3=CC4=C(C=C3)N=CC=C4)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid](/img/structure/B11826428.png)
![(E)-N-[2-hydroxy-6-(hydroxymethyl)-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-3-yl]ethanimidic acid](/img/structure/B11826437.png)
![2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate](/img/structure/B11826446.png)
![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)
![Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11826469.png)

![1-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B11826489.png)

![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)
![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)


![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)
